LIMK1 inhibitor 2

LIMK1 Kinase Inhibition IC50

Select LIMK1 inhibitor 2 (WAY-248134) for actin dynamics studies requiring moderate, partial LIMK1 blockade (IC50 9 μM) rather than complete suppression. Its micromolar potency and thienopyridine scaffold provide a critical differentiation from high-potency LIMK inhibitors (e.g., BMS-5, IC50 7 nM). Ideal for SAR diversification, orthogonal assay validation, and macrophage inflammation pathway interrogation (RAW264.7 NO production IC50 7.01 μM). Verify kinome selectivity for screening.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 67795-42-0
Cat. No. B1268474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIMK1 inhibitor 2
CAS67795-42-0
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C
InChIInChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14)
InChIKeySDMLKCQDZJOSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LIMK1 Inhibitor 2 (CAS 67795-42-0) Baseline Properties and Procurement Considerations


LIMK1 inhibitor 2 (CAS 67795-42-0), also known as WAY-248134 or compound 41, is a small-molecule inhibitor of LIM domain kinase 1 (LIMK1) with the chemical name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide . The compound exhibits an IC50 of 9 μM against LIMK1 in biochemical assays, representing a micromolar-range potency profile distinct from the nanomolar-range LIMK1/2 inhibitors such as BMS-5 (IC50 7 nM), BMS-3 (IC50 5 nM), and TH-257 (IC50 84 nM) [1]. This compound serves as a chemical probe for studying LIMK1-mediated actin cytoskeleton regulation, cell migration, and differentiation pathways where moderate target engagement is appropriate .

Why Generic Substitution Fails: LIMK1 Inhibitor 2 Selectivity and Assay Context Differentiation


Generic substitution among LIMK inhibitors is not scientifically valid due to substantial differences in potency profiles, kinase selectivity spectra, and binding modes. LIMK1 inhibitor 2 exhibits micromolar-range potency (IC50 9 μM), whereas in-class comparators such as BMS-5 achieve nanomolar-range inhibition (IC50 7 nM)—a greater than 1000-fold difference in biochemical potency . Furthermore, the selectivity profile across the kinome varies dramatically among LIMK inhibitors: BMS-5 is a dual LIMK1/2 inhibitor, while other probes such as TH-257 exhibit exquisitely selective LIMK inhibition with IC50 values of 84 nM for LIMK1 and 39 nM for LIMK2, and MDI-117740 represents a novel allosteric inhibitor class with minimal kinome promiscuity [1]. Without rigorous head-to-head comparative data, assuming functional equivalence across different LIMK inhibitors introduces significant experimental confounding variables that compromise reproducibility and interpretability of cell biology studies [2].

Quantitative Differentiation Evidence for LIMK1 Inhibitor 2 (CAS 67795-42-0)


Biochemical Potency Comparison: LIMK1 Inhibitor 2 versus BMS-5 in LIMK1 Inhibition

LIMK1 inhibitor 2 exhibits an IC50 of 9 μM against LIMK1, while the widely used dual LIMK1/2 inhibitor BMS-5 achieves an IC50 of 7 nM against LIMK1 [1]. This represents a potency difference of over 1000-fold in biochemical assays [2].

LIMK1 Kinase Inhibition IC50 Biochemical Assay

Comparative Potency Assessment: LIMK1 Inhibitor 2 versus BMS-3 in LIMK1 Biochemical Assays

LIMK1 inhibitor 2 demonstrates an IC50 of 9 μM against LIMK1, while BMS-3, another widely employed dual LIMK1/2 inhibitor, exhibits IC50 values of 5 nM against LIMK1 and 6 nM against LIMK2 [1]. The potency differential exceeds 1800-fold for LIMK1 inhibition [2].

LIMK1 LIMK2 Kinase Selectivity Dual Inhibition

Comparative Inhibitor Profiling: LIMK1 Inhibitor 2 and TH-257 Exhibit Distinct Potency and Selectivity Characteristics

LIMK1 inhibitor 2 displays an IC50 of 9 μM against LIMK1, whereas TH-257 exhibits IC50 values of 84 nM for LIMK1 and 39 nM for LIMK2, demonstrating both enhanced potency and dual LIMK1/2 inhibition . TH-257 has been identified in a comparative assessment of 17 LIMK1/2 inhibitors as one of three compounds suitable for in vitro and in vivo pharmacological tool studies, alongside LIJTF500025 and LIMKi3 [1].

LIMK1 LIMK2 Kinase Selectivity TH-257

Physicochemical and Stability Properties: LIMK1 Inhibitor 2 Defined Parameters

LIMK1 inhibitor 2 (CAS 67795-42-0) has a molecular weight of 221.28, a LogP of 2.876, and a melting point of 234°C . The compound is soluble in DMSO at 10 mM . Powder stability is specified as 3 years at -20°C and 2 years at 4°C . These defined physicochemical parameters are distinct from those of other LIMK inhibitors: BMS-5 (MW 431.29, cLogP 5.83) exhibits substantially higher lipophilicity and molecular weight [1].

Solubility Stability Storage DMSO

Cellular Activity and Anti-Inflammatory Profile: LIMK1 Inhibitor 2 Demonstrates Functional Activity in RAW264.7 Macrophages

LIMK1 inhibitor 2 (compound 41) has been evaluated in cellular assays, demonstrating an IC50 of 7.01 μM for inhibition of LPS-induced nitric oxide production in mouse RAW264.7 macrophages, as measured by Griess assay . This cellular activity, while documented, should be contextualized against the broader LIMK inhibitor landscape where more potent probes such as TH-257 and LIMKi3 (BMS-5) have undergone extensive comparative evaluation across multiple enzymatic and cellular assays [1].

Cellular Assay RAW264.7 Anti-inflammatory Nitric Oxide

Binding Mode and Kinase Selectivity Profiling: LIMK1 Inhibitor 2 Structural and Selectivity Data Limitations

No publicly available comprehensive kinome selectivity profiling data exists for LIMK1 inhibitor 2 (compound 41). In contrast, multiple alternative LIMK inhibitors have undergone extensive selectivity characterization: BMS-5 (LIMKi3, type I inhibitor), TH470 (type II), and TH257 (type III) were evaluated in a comprehensive scanMAX kinase selectivity panel, demonstrating excellent selectivity across all three binding modes [1]. MDI-117740 (compound 69) has been reported as the most selective LIMK inhibitor to date with very low kinome promiscuity [2].

Kinase Selectivity Binding Mode Chemical Probe Off-target

Recommended Application Scenarios for LIMK1 Inhibitor 2 (CAS 67795-42-0) in Research and Procurement


Moderate Potency LIMK1 Inhibition Studies in Actin Cytoskeleton and Cell Migration Research

Researchers investigating LIMK1-mediated regulation of actin dynamics, cell migration, and differentiation may utilize LIMK1 inhibitor 2 (IC50 9 μM) in experimental contexts where moderate target engagement is sufficient or desired . This compound is appropriate for studies that do not require near-complete target blockade, distinguishing it from high-potency alternatives such as BMS-5 (IC50 7 nM) [1]. The compound serves as a chemical probe for partial LIMK1 inhibition studies in cellular models where cytoskeletal remodeling pathways are being examined under physiologically relevant conditions rather than under complete target suppression.

In Vitro Anti-Inflammatory Studies in Macrophage Models

LIMK1 inhibitor 2 has demonstrated functional activity in mouse RAW264.7 macrophages, inhibiting LPS-induced nitric oxide production with an IC50 of 7.01 μM . Researchers investigating the role of LIMK1 in inflammatory signaling cascades within macrophage lineages may employ this compound as a tool for pathway interrogation, particularly where the moderate potency profile aligns with experimental requirements for partial pathway modulation rather than complete suppression.

Chemical Probe with Thieno[2,3-b]pyridine Scaffold for Structure-Activity Relationship Studies

The thieno[2,3-b]pyridine-2-carboxamide scaffold of LIMK1 inhibitor 2 (MW 221.28, LogP 2.876) offers a structurally distinct chemotype compared to other LIMK inhibitor classes, including the tetrahydropyrazolopyridinone-based allosteric inhibitors (e.g., MDI-117740) and the more complex BMS series compounds [1]. Medicinal chemistry and chemical biology teams engaged in LIMK1-focused structure-activity relationship (SAR) campaigns may procure this compound as a reference point for scaffold diversification and optimization programs, leveraging its lower molecular weight and distinct physicochemical properties relative to larger, more lipophilic LIMK inhibitors.

Control or Reference Compound in Kinase Inhibitor Screening Panels

Given its micromolar potency (IC50 9 μM) and structurally simple thienopyridine core, LIMK1 inhibitor 2 can serve as a moderate-potency control or reference compound in broader kinase inhibitor screening panels or in orthogonal assay validation . Its defined biochemical activity and commercial availability make it suitable for inclusion in multi-compound screening libraries where a range of potencies and chemotypes are required for assay calibration and hit validation. However, the lack of published kinome-wide selectivity data should be considered when interpreting screening results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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